molecular formula C13H15NO4 B1452280 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 1219565-00-0

2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1452280
CAS No.: 1219565-00-0
M. Wt: 249.26 g/mol
InChI Key: PIIHILKJSXOOPP-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
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Biological Activity

2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, a member of the pyrrolidine derivative family, has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings on the biological activity of this compound, focusing on its efficacy against various cancer cell lines and its antimicrobial properties.

  • Molecular Formula : C13H15NO4
  • Molecular Weight : 249.27 g/mol
  • CAS Number : 75810-51-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. The compound has been tested against several cancer cell lines, notably the A549 human lung adenocarcinoma model.

Study Findings

  • Cytotoxicity Assessment :
    • The compound was evaluated for cytotoxic effects using the MTT assay on A549 cells and non-cancerous HSAEC-1 KT cells.
    • At a concentration of 100 µM, it exhibited a significant reduction in A549 cell viability to approximately 66%, indicating substantial cytotoxicity .
  • Structure-Activity Relationship :
    • Compounds with free amino groups demonstrated enhanced anticancer activity compared to those with acetylamino fragments.
    • The presence of a methoxyphenyl group was crucial for enhancing cytotoxic effects while maintaining lower toxicity towards non-cancerous cells .
  • Comparative Analysis :
    • In comparative studies with cisplatin, a standard chemotherapeutic agent, the pyrrolidine derivative showed comparable or superior activity against A549 cells, suggesting its potential as an alternative treatment option .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant pathogens.

Microbial Testing

  • Pathogen Resistance :
    • The compound was tested against various strains including Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus.
    • Results indicated that the compound exhibited structure-dependent antimicrobial activity against these Gram-positive and Gram-negative bacteria .
  • Mechanism of Action :
    • The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, although detailed mechanistic studies are still required to elucidate these effects fully .

Case Study 1: Anticancer Efficacy in Lung Cancer Models

A study assessed the efficacy of this compound in an A549 model. The findings suggested that the compound could significantly reduce tumor cell viability while sparing normal cells, indicating a favorable therapeutic index.

Case Study 2: Antimicrobial Resistance

In another study focusing on antimicrobial resistance, the compound was effective against resistant strains of Acinetobacter baumannii. This highlights its potential role in addressing critical public health challenges posed by antibiotic resistance.

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-14-11(15)7-9(13(16)17)12(14)8-5-3-4-6-10(8)18-2/h3-6,9,12H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIHILKJSXOOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
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2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
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2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

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